4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline
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Overview
Description
4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two aniline groups connected through a bis(oxy) linkage to a central phenyl ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-(trifluoromethyl)phenol with 4,4’-dinitrodiphenyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like palladium on carbon (Pd/C) and hydrazine to yield the desired dianiline compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials, including polymers and resins.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. It can also form hydrogen bonds and π-π interactions with other molecules, influencing their reactivity and stability. The exact pathways and molecular targets depend on the specific application and the chemical environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)phenylboronic acid
- 4-Fluoro-2-(trifluoromethyl)phenol
- 4,4’-[4,4’-(Perfluoropropane-2,2-diyl)bis(4,1-phenyleneoxy)]dianiline
Uniqueness
4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline is unique due to its specific trifluoromethyl substitution, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and reactivity .
Properties
CAS No. |
500732-90-1 |
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Molecular Formula |
C20H17F3N2O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-[(4-aminophenoxy)-[2-(trifluoromethyl)phenyl]methoxy]aniline |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)18-4-2-1-3-17(18)19(26-15-9-5-13(24)6-10-15)27-16-11-7-14(25)8-12-16/h1-12,19H,24-25H2 |
InChI Key |
YDYFOOGDNVRBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N)C(F)(F)F |
Origin of Product |
United States |
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